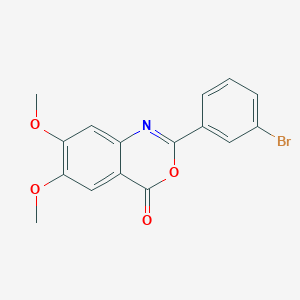
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate, also known as IMCOB, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate is believed to exert its effects by inhibiting various enzymes and cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the growth of cancer cells.
Biochemical and Physiological Effects:
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate is its potential as a drug candidate due to its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its synthesis method is complex and may be difficult to reproduce, and its effects may vary depending on the specific cell type or organism being studied.
Direcciones Futuras
Future research on 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate could focus on optimizing its synthesis method to make it more efficient and cost-effective. Additionally, further studies could explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Finally, research could also investigate the potential side effects and toxicity of 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate to ensure its safety for use in humans.
Métodos De Síntesis
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate can be synthesized using a multi-step process starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This is then reacted with 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-ol in the presence of a base to produce 8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate.
Aplicaciones Científicas De Investigación
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
8-iodo-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 2-iodobenzoate |
|---|---|
Fórmula molecular |
C18H12I2O5 |
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
(8-iodo-5-methoxy-2-methyl-4-oxochromen-7-yl) 2-iodobenzoate |
InChI |
InChI=1S/C18H12I2O5/c1-9-7-12(21)15-13(23-2)8-14(16(20)17(15)24-9)25-18(22)10-5-3-4-6-11(10)19/h3-8H,1-2H3 |
Clave InChI |
USTKLFFPLQDJQC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC(=O)C3=CC=CC=C3I)I |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC(=O)C3=CC=CC=C3I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)


![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)

![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)